3-(Aminomethyl)pyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(aminomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-3-4-1-2-7-5(4)8/h4H,1-3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJZQILWVRAKET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 3 Aminomethyl Pyrrolidin 2 One and Analogous Structures
Direct Synthetic Routes to the 3-(Aminomethyl)pyrrolidin-2-one Core
Direct synthetic routes to the this compound core focus on the efficient construction of the pyrrolidinone ring with the desired aminomethyl substituent at the C3 position. These methods often prioritize atom economy and operational simplicity.
Multi-component Reaction Approaches for Pyrrolidinone Formation
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov Several MCRs have been developed for the synthesis of polysubstituted pyrrolidinones. nih.gov For instance, a three-component reaction involving aromatic aldehydes, arylamines, and dialkyl acetylenedicarboxylate (B1228247) can yield polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. nih.gov Another one-pot, three-component reaction of aldehydes, N-(sulfonamido)-acetophenones, and activated methylene (B1212753) compounds leads to the formation of tetra- and penta-substituted 2-aminopyrroles, which can be precursors to pyrrolidinone structures. nih.gov The Petasis reaction, a borono-Mannich reaction, has also been utilized in the synthesis of pyrrolidinone-containing structures. nih.gov
| Reaction Type | Reactants | Product | Key Features |
| 3-Component Reaction | Aromatic Aldehydes, Arylamines, Dialkyl Acetylenedicarboxylate | Polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Efficient, one-pot synthesis |
| 3-Component Reaction | Aldehydes, N-(Sulfonamido)-acetophenones, Activated Methylene Compounds | Tetra- and penta-substituted 2-aminopyrroles | One-pot, leads to highly substituted pyrroles |
| Petasis Reaction | Amines, Carbonyls, Organoboronic acids | α-Amino acids and their derivatives | Versatile for creating substituted amines |
Ring-Closure and Cyclization Methodologies
Ring-closure and cyclization reactions are fundamental to the synthesis of heterocyclic compounds like pyrrolidinones. These strategies often involve the formation of a γ-amino acid or a related precursor, which then undergoes intramolecular cyclization.
One common approach is the ammonolysis of γ-butyrolactone. This reaction can be carried out in either the liquid or vapor phase at high temperatures and pressures to produce 2-pyrrolidinone (B116388). chemicalbook.com Another strategy involves the reductive amination of a γ-keto ester followed by spontaneous lactamization.
More complex pyrrolidinone structures can be accessed through intramolecular cyclization of appropriately substituted acyclic precursors. For example, the cyclization of γ-amino esters can be promoted by heating in the presence of an acid. mdpi.com Iodocyclization of enantiopure homoallylic sulfonamides has been shown to produce trans-2,5-disubstituted 3-iodopyrrolidines, which can be further functionalized. nih.gov Additionally, a "clip-cycle" strategy involving an alkene metathesis followed by an enantioselective intramolecular aza-Michael cyclization has been developed for the synthesis of substituted pyrrolidines. whiterose.ac.uk
An efficient method for the synthesis of 2-aminomethyl and 3-amino pyrrolidines involves a proline-catalyzed asymmetric α-amination of an aldehyde, followed by reductive amination and cyclization. nih.govresearchgate.net A ring rearrangement of 2-[2-(1-pyrrolin-2-yl)alkyl]aziridines, mediated by a Lewis acid catalyst, can also lead to the formation of 3-aminomethyl-substituted pyrrolizidines. researchgate.net
| Starting Material | Key Reagents/Conditions | Product |
| γ-Butyrolactone | Ammonia (B1221849), high temp/pressure | 2-Pyrrolidinone chemicalbook.com |
| γ-Keto ester | Amine, reducing agent | Substituted pyrrolidinone |
| Enantiopure homoallylic sulfonamides | I2/K2CO3 | trans-2,5-Disubstituted 3-iodopyrrolidines nih.gov |
| Aldehydes | Proline, dibenzyl azodicarboxylate, reducing agent | 2-Aminomethyl and 3-amino pyrrolidines nih.govresearchgate.net |
| 2-[2-(1-Pyrrolin-2-yl)alkyl]aziridines | In(OTf)3, hydride/cyanide source | trans-3-Aminomethyl-substituted pyrrolizidines researchgate.net |
Condensation Reactions in Pyrrolidinone Synthesis
Condensation reactions play a crucial role in the synthesis of the pyrrolidinone ring system. A notable example is the pyrrolidine-catalyzed homo-aldol condensation of aldehydes, which can be accelerated by benzoic acid. thieme-connect.com This reaction proceeds through the formation of an enamine intermediate, which then attacks another aldehyde molecule.
The synthesis of certain pyrrolidinone-containing drugs involves the condensation of a steroid with pyrrolidine (B122466), leading to an inversion of stereochemistry at the reaction center. nih.gov Another example is the reaction of an appropriate acid with (S)-(1-ethylpyrrolidin-2-yl)methanamine to form a pyrrolidine derivative. mdpi.com
Advanced Stereoselective Synthesis of Pyrrolidinone Derivatives
The biological activity of many pyrrolidinone-containing compounds is highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.
Asymmetric Induction Techniques
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.org In the context of pyrrolidinone synthesis, this can be achieved by using chiral starting materials or chiral auxiliaries. wikipedia.org
For example, starting from the chiral pool, such as D-erythronolactol, allows for the synthesis of chiral pyrrolidines. nih.gov Another approach involves the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction and are subsequently removed. wikipedia.org
Chiral Catalyst-Mediated Synthesis
The use of chiral catalysts is a powerful and efficient method for achieving high levels of enantioselectivity in the synthesis of pyrrolidinone derivatives. wikipedia.org Organocatalysis, in particular, has emerged as a valuable tool. rsc.org Chiral secondary amines, such as those derived from proline, are effective catalysts for various transformations, including the Michael addition of aldehydes to nitroolefins, which can be a key step in the synthesis of substituted pyrrolidines. rsc.orgmdpi.comnih.gov
Chiral phosphoric acids have been used to catalyze the enantioselective intramolecular aza-Michael cyclization to form enantioenriched pyrrolidines. whiterose.ac.uk Furthermore, chiral metal complexes, such as those of rhodium and iridium, have been employed in catalytic asymmetric C-H insertion and borrowing hydrogen annulation reactions to produce chiral pyrrolidines. acs.orgorganic-chemistry.org
| Catalyst Type | Reaction | Key Features |
| Chiral Secondary Amines (e.g., Proline derivatives) | Michael Addition, Aldol (B89426) Reaction | Organocatalytic, environmentally friendly rsc.orgmdpi.comnih.gov |
| Chiral Phosphoric Acids | Intramolecular aza-Michael Cyclization | Brønsted acid catalysis, high enantioselectivity whiterose.ac.uk |
| Chiral Rhodium Complexes | C-H Insertion | Access to C2-symmetrical pyrrolidines acs.org |
| Chiral Iridium Complexes | Borrowing Hydrogen Annulation | Direct synthesis from diols and primary amines organic-chemistry.org |
Dynamic Kinetic Resolution Strategies for Pyrrolidinone Formation
Dynamic kinetic resolution (DKR) represents a powerful strategy for the asymmetric synthesis of chiral compounds, including pyrrolidinones, from a racemic mixture. wikipedia.org Unlike traditional kinetic resolution which has a maximum theoretical yield of 50% for the desired enantiomer, DKR integrates a rapid in situ racemization of the slower-reacting enantiomer. nih.govprinceton.edu This allows for the potential conversion of the entire racemic starting material into a single, enantiomerically pure product, achieving a theoretical yield of 100%. wikipedia.orgnih.gov The successful implementation of DKR hinges on the careful orchestration of the resolution and racemization steps. princeton.edu
Several methodologies have been developed for the DKR of precursors to chiral pyrrolidines and related lactams. These can be broadly categorized into chemo-catalytic and enzymatic approaches.
One notable chemo-catalytic DKR strategy was developed by Coldham and co-workers for the synthesis of 2-substituted-pyrrolidines. rsc.org This method employed a chiral diamine ligand in a transmetalation reaction, achieving good enantioselectivity. rsc.org Another approach involves the asymmetric hydrogenation of racemic β-keto-γ-lactams using ruthenium catalysts, a method that has been successfully applied to produce chiral nitrile pyrrolidines.
Enzymatic DKR strategies often involve the use of lipases for the acylation of a racemic substrate. A key example is the work by Bäckvall and colleagues, who utilized lipase (B570770) PS-IM for the acetylation of 3-hydroxy-pyrrolidine. rsc.org In this process, a ruthenium catalyst facilitates the racemization of the starting material, enabling the lipase to selectively acylate one enantiomer, resulting in a high yield and excellent enantioselectivity of the corresponding N-Cbz protected pyrrolidine. rsc.org
The table below summarizes representative examples of DKR strategies applied to the synthesis of chiral pyrrolidine derivatives.
| Starting Material | Catalyst/Enzyme | Resolution Method | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Racemic 3-hydroxy-pyrrolidine | Lipase PS-IM and Ruthenium catalyst | Acetylation | (R)-N-Cbz-3-acetoxypyrrolidine | 87 | 95 |
| Racemic N-Boc-2-stannylpyrrolidine | Chiral diamine ligand and nBuLi | Transmetalation/Silylation | (S)-N-Boc-2-trimethylsilylpyrrolidine | 54 | 92 |
Green Chemistry Principles in Pyrrolidinone Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyrrolidinones and their analogs to develop more sustainable and environmentally benign processes. These strategies focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.
Solvent-Free and Mechanochemical Synthesis
Solvent-free and mechanochemical synthesis are green chemistry techniques that aim to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. acs.org Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. acs.orgacs.org
These approaches offer several advantages, including reduced waste, lower energy consumption, and often faster reaction times compared to traditional solvent-based methods. acs.org Solvent-free conditions can be achieved by heating a mixture of solid reactants or by using one of the reactants as the solvent.
While specific examples of the solvent-free or mechanochemical synthesis of this compound are not extensively reported, the principles have been successfully applied to the synthesis of analogous structures. For instance, solvent-free aldol reactions catalyzed by prolinamides have been shown to be highly efficient. mdpi.com In some cases, the addition of a small amount of water has been found to improve the reaction rate and enantioselectivity. mdpi.com The mechanochemical aza-Michael reaction of maleimides with amines has also been demonstrated for the synthesis of 3-aminopyrrolidine-2,5-dione (B1193966) derivatives.
The following table highlights examples of solvent-free and mechanochemical synthesis of pyrrolidinone-related structures.
| Reactants | Method | Catalyst | Product | Yield (%) |
| Aromatic aldehydes and ketones | Solvent-free aldol reaction | Prolinamide | Chiral aldol products | High |
| Maleimides and amines | Mechanochemical aza-Michael reaction | None | 3-Aminopyrrolidine-2,5-diones | Not specified |
Microwave-Assisted Organic Synthesis (MAOS) in Pyrrolidinone Chemistry
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a valuable tool in green chemistry, offering significant advantages over conventional heating methods. rsc.org By utilizing microwave irradiation, MAOS can rapidly and efficiently heat the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes. nih.govnih.gov This technique can also lead to higher yields, improved product purity, and reduced side reactions. nih.gov
The application of MAOS has been explored in the synthesis of various heterocyclic compounds, including pyrrolidine derivatives. For example, the N-alkylation of a pyrrolidine-fused chlorin (B1196114) has been successfully achieved using microwave irradiation, significantly shortening the reaction time compared to conventional heating. nih.gov Microwave-assisted synthesis has also been employed for the preparation of 3-(3-aminopropyl)-5-arylidene-2-thioxo-1,3-thiazolidine-4-ones, demonstrating the versatility of this technique in synthesizing complex heterocyclic structures. researchgate.net
The following table provides examples of MAOS in the synthesis of pyrrolidine-related compounds.
| Reactants | Reaction Type | Product | Reaction Time |
| Pyrrolidine-fused chlorin and methyl 4-(bromomethyl)benzoate | N-alkylation | N-alkylated chlorin | 5 minutes |
| Bis-(carboxymethyl)-trithiocarbonate and N-monoprotected diamine | Heterocyclocondensation | 3-(3-aminopropyl)-2-thioxo-1,3-thiazolidine-4-one | 10 minutes |
Catalyst-Free Methodologies for Lactam Formation
Developing catalyst-free synthetic methods is a key goal in green chemistry as it eliminates the need for often expensive, toxic, and difficult-to-remove catalysts. Several catalyst-free approaches for the synthesis of lactams, including pyrrolidinones, have been reported.
One such method involves a one-pot, three-component reaction for the synthesis of densely functionalized pyrrolidinones from arylsulfonamides and cyclopropane (B1198618) diesters. acs.org This reaction proceeds through a Smiles-Truce cascade under simple base treatment and heating, avoiding the use of any metal catalyst. acs.org Another example is the free-radical cyclization of α-chloro amides derived from serine to form pyrrolidinones, mediated by tin hydride. rsc.org While this method uses a reagent, it showcases a pathway that does not rely on traditional transition metal catalysts. Furthermore, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions have been developed for the synthesis of 2-pyrrolidinone derivatives in a transition-metal-free manner. rsc.org
The table below presents examples of catalyst-free methodologies for the synthesis of pyrrolidinone scaffolds.
| Reactants | Reaction Type | Product | Yield (%) |
| Arylsulfonamides and cyclopropane diesters | Smiles-Truce cascade | α-Arylated pyrrolidinones | Good |
| DL-serine-derived α-chloro amides | Tin hydride-mediated radical cyclization | Diastereoisomeric pyrrolidinones | 58-95 |
| Unsaturated hydrazones and acyl chlorides | N-heterocyclic carbene catalyzed radical cyclization | 2-Pyrrolidinone derivatives | up to 94 |
Aqueous and Bio-Based Reaction Media Utilization
The use of water and bio-based solvents as reaction media is a cornerstone of green chemistry, aiming to replace hazardous and environmentally harmful organic solvents. researchgate.netcore.ac.uk Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Bio-based solvents, derived from renewable resources, offer a more sustainable alternative to petroleum-based solvents. rsc.org
The synthesis of pyrrolidinone derivatives has been explored in aqueous media. For instance, asymmetric aldol reactions catalyzed by proline-based dipeptides have been successfully carried out in both organic and aqueous media, including brine. mdpi.com The use of water as a solvent can sometimes enhance the reactivity and selectivity of a reaction. mdpi.com
Bio-based solvents like N-butylpyrrolidinone (NBP) have been investigated as green alternatives to traditional solvents like dimethylformamide (DMF) in solid-phase peptide synthesis, a field that often involves the use of amino acid derivatives. acs.org The development of synthetic routes to N-alkyl-2-pyrrolidones from glutamic acid, a bio-based starting material, further highlights the move towards more sustainable chemical processes. rsc.org
The following table provides examples of the use of aqueous and bio-based media in the synthesis of pyrrolidinone-related structures.
| Reaction | Catalyst/Mediator | Solvent | Product |
| Asymmetric aldol reaction | Proline-based dipeptides | Water/Brine | Chiral aldol products |
| Solid-phase peptide synthesis | Not applicable | N-Butylpyrrolidinone (NBP) | Peptides |
| Reductive N-alkylation and decarboxylation | Pd catalyst | Not specified | N-Alkyl-2-pyrrolidones |
Supramolecular Catalysis in Pyrrolidinone Synthesis
Supramolecular catalysis is an emerging field that utilizes the principles of molecular recognition and self-assembly to create organized structures that can act as catalysts. These systems often mimic the active sites of enzymes, providing a confined and specific environment for chemical reactions to occur. While the application of supramolecular catalysis specifically to the synthesis of this compound is not yet widely documented, the foundational principles hold significant promise for the future of lactam synthesis.
The core idea of supramolecular catalysis is to use non-covalent interactions, such as hydrogen bonding, hydrophobic effects, and metal coordination, to bring reactants together within a well-defined molecular architecture. This can lead to enhanced reaction rates, improved selectivity (including regio-, diastereo-, and enantioselectivity), and the ability to perform reactions under milder conditions.
Potential supramolecular systems that could be applied to pyrrolidinone synthesis include:
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate nonpolar reactants in aqueous media, bringing them into close proximity for reaction.
Calixarenes and Resorcinarenes: These macrocyclic compounds can be functionalized with catalytic groups and can form host-guest complexes with reactants, creating a microreactor environment.
Self-assembled capsules and cages: These structures can be formed from smaller molecular building blocks through metal coordination or hydrogen bonding. They can completely encapsulate reactants, isolating them from the bulk solvent and promoting specific reaction pathways.
While concrete examples for pyrrolidinone synthesis are still forthcoming, the development of supramolecular catalysts for other types of reactions, such as cycloadditions and bond-forming reactions, suggests that it is only a matter of time before these powerful catalytic systems are applied to the synthesis of important heterocyclic scaffolds like pyrrolidinones.
Elucidation of Reaction Mechanisms and Kinetic Profiles
Mechanistic Investigations of Pyrrolidinone Ring Formation
The formation of the pyrrolidinone ring is a cornerstone of many synthetic strategies targeting 3-(Aminomethyl)pyrrolidin-2-one and its analogs. A prevalent method involves the intramolecular cyclization of acyclic precursors, often derived from amino acids. mdpi.com For instance, glutamic acid can be converted to 2-pyrrolidone through a series of reactions. nih.govshokubai.orgresearchgate.net This transformation proceeds via the dehydration of glutamic acid to form pyroglutamic acid, which is then hydrogenated to pyroglutaminol. nih.govresearchgate.net The final step involves dehydrogenation and decarbonylation of pyroglutaminol to yield the 2-pyrrolidone ring. nih.govresearchgate.net The choice of catalyst is critical in this process, with supported ruthenium (Ru) catalysts, such as Ru/Al₂O₃, demonstrating high activity and selectivity under pressurized hydrogen. nih.govshokubai.orgresearchgate.net
Mechanistic studies have highlighted the role of the catalyst in activating specific bonds. For example, it is speculated that the methylol group in pyroglutaminol undergoes oxidative dehydrogenation to an aldehyde, followed by decarbonylation to form 2-pyrrolidone. shokubai.org The efficiency of this process is influenced by the catalyst support and the oxidation state of the metal. Cationic Ru (Ruδ+) species have been suggested to be more active sites for the decarbonylation step compared to neutral Ru⁰. researchgate.net
Stereoselective synthesis is another significant area of mechanistic investigation, often employing chiral starting materials or catalysts. mdpi.com For example, proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination, has been used to synthesize chiral 2-aminomethyl pyrrolidines. researchgate.net Copper-catalyzed intramolecular C–H amination of N-fluoride amides represents another advanced method for pyrrolidine (B122466) synthesis, where the mechanism is thought to involve copper(I) to copper(III) oxidation states. nih.govnih.gov
The formation of related lactam structures, such as β-lactams, has also been mechanistically scrutinized. The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a classic example. Mechanistic models suggest that the stereoselectivity arises from a competition between the direct ring closure and the isomerization of a zwitterionic intermediate. nih.gov The ring closure is an intramolecular nucleophilic addition of an enolate to the imine moiety. nih.gov
Computational Approaches to Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. nih.govacs.org These methods have been applied to understand the formation of pyrrolidinone and related lactam rings.
For the nonenzymatic intramolecular cyclization of N-terminal glutamine residues to form pyroglutamate (B8496135) (a derivative of pyrrolidinone), DFT calculations have been employed. acs.org These studies have examined the role of catalysts, such as inorganic phosphate (B84403) species, in facilitating the reaction. The calculations revealed a mechanism involving a nucleophilic attack of the N-terminal amino nitrogen on the side-chain carbonyl carbon, forming a five-membered ring intermediate. acs.org Subsequent proton transfer steps lead to the final product. The calculated activation energy for this phosphate-catalyzed process was found to be 83.8 kJ mol⁻¹, which is lower than that for water-catalyzed cyclization, indicating that phosphate is a superior catalyst. acs.org
Computational studies have also been instrumental in understanding the stereoselectivity of reactions. For the synthesis of β-lactams via the Staudinger reaction, theoretical calculations of the energy profiles for the formation of cis and trans isomers have helped to explain the experimentally observed diastereoselectivity. nih.gov In copper-catalyzed C-H amination reactions to form pyrrolidines, DFT calculations have been used to compare the reaction pathways for different N-halo amides, revealing that N-fluoro amides are preferred due to more favorable reaction pathways. nih.govnih.gov
Furthermore, computational models have been used to investigate the synthesis of substituted 3-hydroxy-3-pyrroline-2-ones. nih.gov These studies elucidated a multi-step reaction sequence involving the acid-catalyzed condensation of an aromatic aldehyde and an amine to form an iminium ion, which then reacts with an enol derivative. nih.gov Such detailed pathway analysis is crucial for optimizing reaction conditions and improving yields.
Kinetic Analysis of Pyrrolidinone Synthetic Processes
Kinetic studies provide quantitative data on reaction rates and are essential for optimizing synthetic processes. The kinetics of the degradation of pH-sensitive cationic poly(α-aminoester)s, which can degrade into neutral diketopiperazines (cyclic dipeptides), have been investigated using ¹H NMR to monitor the decay of reactants and the appearance of products over time. rsc.org This analysis revealed a mechanism involving sequential 1,5- and 1,6-O→N acyl shifts. rsc.org The rate of this degradation is highly dependent on pH, with the deprotonation of ammonium (B1175870) groups at higher pH initiating the intramolecular rearrangement. rsc.org
In the context of β-lactam synthesis, kinetic analysis of the cis/trans product ratios has been used to infer mechanistic details. nih.gov These studies suggested that the stereoselectivity is determined by the competition between the rate of ring closure of a zwitterionic intermediate and the rate of its isomerization. nih.gov Such kinetic models are invaluable for controlling the stereochemical outcome of the reaction.
Kinetic investigations have also been applied to enzyme-catalyzed reactions for producing enantiopure β-lactams. nih.gov Enzymatic kinetic resolution of racemic mixtures relies on the differential rates of reaction of the two enantiomers with an enzyme. This method has been successfully used for the synthesis of 3-hydroxy-β-lactams, which are precursors to important pharmaceutical compounds. nih.gov
Advanced Analytical Characterization of 3 Aminomethyl Pyrrolidin 2 One and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial structural assignment of 3-(Aminomethyl)pyrrolidin-2-one.
¹H NMR: A ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum would display signals corresponding to the protons on the pyrrolidinone ring, the aminomethyl side chain, and the amine and amide groups. The chemical shift of each signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons. For instance, the protons of the CH₂ group in the side chain would likely appear as a doublet due to coupling with the adjacent CH group proton.
¹³C NMR: A ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms. The spectrum for this compound would exhibit distinct signals for the carbonyl carbon (C2), the two methylene (B1212753) carbons in the ring (C4, C5), the methine carbon (C3), and the methylene carbon of the aminomethyl group. The chemical shift of the carbonyl carbon is characteristically found at a high value (downfield), typically in the range of 170-180 ppm. np-mrd.orgchemicalbook.com
The following table summarizes the expected chemical shifts for this compound, based on data from related pyrrolidinone structures. chemicalbook.comchemicalbook.com
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| C2 (C=O) | - | ~177 |
| C3 (CH) | ~2.5 - 3.0 | ~45 - 50 |
| C4 (CH₂) | ~1.9 - 2.4 | ~25 - 30 |
| C5 (CH₂) | ~3.2 - 3.6 | ~40 - 45 |
| CH₂ (Side Chain) | ~2.8 - 3.3 | ~42 - 47 |
| NH (Amide) | ~7.0 - 8.0 | - |
| NH₂ (Amine) | ~1.5 - 2.5 (broad) | - |
While 1D NMR suggests a structure, 2D NMR experiments are crucial for confirming the precise connectivity and stereochemistry. These techniques plot correlations between different nuclei, providing a map of the molecular framework. youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. science.gov In a COSY spectrum of this compound, cross-peaks would confirm the connectivity of protons within the pyrrolidinone ring (e.g., H3 with H4 protons) and the coupling between the C3 proton and the aminomethyl (CH₂) protons, definitively linking the side chain to the ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu An HSQC spectrum would show a cross-peak for each C-H bond, allowing for unambiguous assignment of the ¹H signals to their corresponding ¹³C signals in the table above. For example, the proton signal around 3.2-3.6 ppm would correlate with the carbon signal at 40-45 ppm, assigning them to the C5 position. columbia.edulibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). libretexts.org HMBC is vital for piecing together the molecular skeleton. Key correlations for this compound would include a cross-peak between the aminomethyl protons and the C3 carbon, as well as the C2 carbonyl carbon. Another crucial correlation would be between the C5 protons and the C2 carbonyl carbon, confirming the lactam ring structure. youtube.comcolumbia.edu
Mass Spectrometry (MS) and Hyphenated Techniques for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can aid in its structural elucidation through fragmentation analysis.
Electrospray ionization is a "soft" ionization technique that allows for the analysis of relatively polar and thermally fragile molecules without significant fragmentation. nih.gov For this compound, ESI-MS in positive ion mode would be expected to produce a prominent signal corresponding to the protonated molecule, [M+H]⁺. This allows for the precise determination of the compound's monoisotopic molecular weight. ESI can be coupled with liquid chromatography (LC-MS) to analyze the compound within complex mixtures. nih.govuni-freiburg.de
MALDI is another soft ionization technique, particularly useful for analyzing biomolecules and large organic molecules, though it can be applied to smaller compounds as well. youtube.com In MALDI-MS, the analyte is co-crystallized with a matrix compound that strongly absorbs laser light. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules. youtube.com Like ESI, this method would be used to determine the molecular weight of this compound with minimal fragmentation. It is also well-suited for high-throughput screening applications.
Gas chromatography-mass spectrometry is a robust technique for separating and identifying volatile and thermally stable compounds. mdpi.com Due to its polarity and hydrogen-bonding capabilities (from the amine and amide groups), this compound itself has low volatility and is not suitable for direct GC-MS analysis.
However, volatile derivatives of the compound can be readily analyzed by GC-MS. nih.gov Chemical derivatization, for example, by acylating the primary amine group with reagents like pentafluoropropionic anhydride (B1165640) (PFPA), increases the compound's volatility. nih.govmdpi.com The derivatized analyte is then injected into the gas chromatograph, where it is separated from other components before entering the mass spectrometer. The mass spectrometer provides a characteristic fragmentation pattern (mass spectrum) upon electron ionization, which serves as a "fingerprint" for the derivatized molecule, allowing for its confident identification and structural confirmation. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state, confirming the molecular structure and revealing details about conformation and intermolecular interactions.
Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. nih.gov While a crystal structure for this compound itself is not publicly available, numerous derivatives of the pyrrolidinone scaffold have been characterized using this technique. researchgate.netacs.org These studies confirm the connectivity of atoms and provide precise bond lengths, bond angles, and torsional angles.
For example, the structures of various substituted pyrrolidinones have been confirmed by X-ray crystallography, which was essential for verifying the outcome of complex synthetic pathways. acs.org In one study, the structure of a pyrrolidinone product (3d) was unambiguously confirmed by X-ray analysis, showcasing the technique's importance in synthetic chemistry. acs.org Similarly, the crystal structure of 4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide revealed a twisted conformation for the pyrrolidine (B122466) ring. nih.gov These examples demonstrate the utility of single-crystal X-ray diffraction in establishing the precise three-dimensional geometry of pyrrolidinone-containing molecules.
Table 2: Representative Crystal Data for a Pyrrolidinone Derivative (4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₆N₂O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.8548 (12) |
| b (Å) | 11.4463 (11) |
| c (Å) | 9.8317 (9) |
| β (°) | 93.124 (3) |
| Volume (ų) | 1332.1 (2) |
| Z | 4 |
Data sourced from a study on a related pyrrolidine derivative. nih.govresearchgate.net
The data from X-ray crystallography extends beyond individual molecular structures to reveal how molecules arrange themselves in a crystal lattice. This crystal packing is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π–π stacking. researchgate.netrsc.org Understanding these interactions is fundamental to crystal engineering and predicting the physical properties of a solid, such as melting point and solubility. nsf.gov
Chromatographic Separation Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are central to the analysis of chemical compounds, providing reliable means to assess purity and separate stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and their intermediates. nih.gov For this compound, a reverse-phase HPLC (RP-HPLC) method would typically be employed for purity analysis. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com
The purity of a sample is determined by injecting a solution of the compound and monitoring the eluent with a detector, commonly a UV detector. The main compound should appear as a single, sharp peak. Any other peaks are considered impurities. The area of each peak is proportional to its concentration, and the purity is calculated as the percentage of the main peak's area relative to the total area of all peaks (area normalization method). google.com
For compounds like 3-aminopyrrolidine (B1265635) that lack a strong UV chromophore, pre-column derivatization can be used. For example, reacting the amine with a reagent like Boc-anhydride introduces a group that can be detected by UV, allowing for accurate quantification. google.com
Because this compound is chiral, determining its enantiomeric excess (e.e.) is critical. HPLC is the method of choice for this analysis. heraldopenaccess.us This can be achieved in two ways:
Chiral HPLC: The racemic mixture is separated directly on a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. researchgate.net
Derivatization followed by achiral HPLC: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). nih.gov
A method for the closely related 2-(aminomethyl)-1-ethylpyrrolidine (B195583) involved pre-column derivatization with 4-nitrobenzoic acid followed by separation on a Chiralcel OD-H column. researchgate.net The mobile phase consisted of n-hexane and ethanol (B145695) with a triethylamine (B128534) additive, demonstrating a successful chiral separation. researchgate.net
Table 3: Example HPLC Conditions for Enantiomeric Purity of a Related Aminomethylpyrrolidine Derivative
| Parameter | Condition |
|---|---|
| Derivatization Reagent | 4-Nitrobenzoic Acid |
| Column | Chiralcel OD-H (250 x 4.6 mm) |
| Mobile Phase | n-hexane:ethanol (98:2, v/v) + 0.2% triethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
Data sourced from a study on 2-(aminomethyl)-1-ethylpyrrolidine. researchgate.net
Chiral HPLC for Enantiomeric Separation and Purity
Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation of enantiomers. Its efficacy lies in the use of a chiral stationary phase (CSP) that interacts differentially with the enantiomers of an analyte, leading to different retention times and, thus, separation. For amino compounds such as this compound, several types of CSPs have proven effective, including polysaccharide-based and macrocyclic glycopeptide-based columns. sigmaaldrich.com
The separation mechanism on these CSPs involves a combination of intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are sensitive to the three-dimensional structure of the chiral analyte. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar organic modifier such as isopropanol (B130326) or ethanol, is crucial for optimizing the separation by modulating these interactions. researchgate.net
In cases where direct separation is challenging, pre-column derivatization with a chiral or achiral reagent can be employed. Derivatization with an achiral reagent that introduces a chromophore can enhance UV detection, while derivatization with a chiral reagent forms diastereomers that can often be separated on a standard achiral HPLC column. nih.govjuniperpublishers.com For instance, a method developed for the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine, a close structural analog of the title compound, utilized pre-column derivatization with 4-nitrobenzoic acid. This was followed by separation on a Chiralcel OD-H column. researchgate.net
Research on the enantioseparation of pyrrolidine derivatives has demonstrated the successful application of polysaccharide-based CSPs. A study on 2-(aminomethyl)-1-ethylpyrrolidine provides a relevant and detailed example of a validated chiral HPLC method. researchgate.net The key parameters from this study, which can be adapted for this compound, are summarized in the table below.
Interactive Table: Chiral HPLC Method for a this compound Analog
| Parameter | Condition |
| Chiral Stationary Phase | Chiralcel OD-H (250 x 4.6 mm) |
| Mobile Phase | n-hexane:ethanol (98:2, v/v) with 0.2% triethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
| Derivatizing Agent | 4-nitrobenzoic acid |
Data adapted from a study on 2-(aminomethyl)-1-ethylpyrrolidine. researchgate.net
The addition of an amine modifier like triethylamine to the mobile phase is often necessary to reduce peak tailing and improve the resolution of basic analytes by competing for active sites on the stationary phase. The optimization of the mobile phase composition, particularly the concentration of the organic modifier, is a critical step in achieving baseline separation of the enantiomers.
Capillary Electrophoresis (CE) in Chiral Separations of Pyrrolidinone Compounds
Capillary Electrophoresis (CE) has emerged as a powerful and efficient alternative to HPLC for chiral separations, offering advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents. nih.gov In chiral CE, the separation is achieved by adding a chiral selector to the background electrolyte (BGE). The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation. nih.gov
For the enantioseparation of basic compounds like this compound, cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors. nih.gov These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing for inclusion complexation with the analyte. The enantioselective recognition is based on the differential stability of the diastereomeric complexes formed between the enantiomers and the CD.
The choice of CD type (native or derivatized), its concentration, the pH of the BGE, and the applied voltage are all critical parameters that need to be optimized to achieve a successful separation. For basic compounds, acidic BGEs are often used to ensure the analytes are protonated and have a positive charge, enabling their migration in the electric field.
While specific CE methods for this compound are not extensively documented in publicly available literature, the general principles and methodologies for separating chiral amines and related structures are well-established. The use of various cyclodextrin (B1172386) derivatives has been shown to be effective for the enantioseparation of a wide range of chiral amines. dergipark.org.tr A general approach for developing a chiral CE method for this compound would involve screening different types of cyclodextrins as chiral selectors.
Interactive Table: General Conditions for Chiral CE of Amines
| Parameter | Typical Range/Condition |
| Capillary | Fused silica (B1680970) (e.g., 50 µm i.d., 30-60 cm length) |
| Background Electrolyte | Phosphate (B84403) or citrate (B86180) buffer |
| pH | 2.5 - 6.0 |
| Chiral Selector | β-cyclodextrin derivatives (e.g., HP-β-CD, CM-β-CD) |
| Selector Concentration | 5 - 20 mM |
| Voltage | 15 - 30 kV |
| Temperature | 20 - 30°C |
| Detection | UV (e.g., 190-210 nm) |
These are general conditions and require optimization for a specific analyte.
The development of a chiral CE method would typically start with a screening of different CDs and BGE pH values. Once partial separation is achieved, fine-tuning of the selector concentration, voltage, and temperature can be performed to optimize the resolution and analysis time. The high efficiency of CE allows for the determination of enantiomeric purity with high accuracy, making it a valuable tool in the characterization of chiral pyrrolidinone compounds.
Theoretical and Computational Investigations of 3 Aminomethyl Pyrrolidin 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reactivity of molecules. For pyrrolidinone derivatives, these methods offer a window into the distribution of electrons and the energies of molecular orbitals, which are key determinants of chemical behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. chemrxiv.org Studies on various pyrrolidinone-containing systems have demonstrated the utility of DFT in understanding their properties. For instance, DFT calculations have been successfully applied to explore the electronic and structural properties of fulleropyrrolidines and other derivatives. nih.gov
In the context of 3-(aminomethyl)pyrrolidin-2-one, DFT calculations would be instrumental in determining key electronic parameters. These parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting the compound's reactivity. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity.
Furthermore, DFT can be used to generate an electrostatic potential (ESP) map. This map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the carbonyl oxygen would be expected to be an area of high electron density (nucleophilic), while the hydrogens of the aminomethyl group and the amide would be regions of lower electron density (electrophilic). This information is invaluable for predicting how the molecule might interact with other chemical species.
Research on related pyrimidine (B1678525) and selenadiazolopyrimidine derivatives has utilized DFT to calculate various molecular properties, including bond lengths, bond angles, and Mulliken atomic charges, which are crucial for understanding the molecule's geometry and electronic distribution. numberanalytics.com Similar calculations for this compound would provide a detailed picture of its structural and electronic landscape.
Table 1: Predicted Electronic Properties of this compound based on DFT Studies of Related Compounds
| Property | Predicted Characteristic | Significance |
| HOMO Energy | Localized primarily on the aminomethyl group and the nitrogen of the pyrrolidinone ring. | Determines the ability to donate electrons in a chemical reaction. |
| LUMO Energy | Concentrated around the carbonyl carbon of the pyrrolidinone ring. | Indicates the ability to accept electrons in a chemical reaction. |
| HOMO-LUMO Gap | Moderate gap, suggesting a balance between stability and reactivity. | Influences the molecule's electronic transitions and chemical reactivity. |
| Electrostatic Potential | Negative potential around the carbonyl oxygen; positive potential around the amine and amide hydrogens. | Predicts sites for electrophilic and nucleophilic attack, and hydrogen bonding. |
This table is a representation of expected properties based on the application of DFT to similar molecular structures.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a means to study the physical movements and conformational changes of molecules over time. These techniques are essential for understanding the flexibility of the pyrrolidinone ring and its substituents, as well as its interactions in more complex environments.
The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations. The most common conformations are the "envelope" and "twist" forms. The specific puckering of the ring is influenced by the nature and position of its substituents. In the case of proline, a related five-membered ring system, the pyrrolidine (B122466) ring predominantly exhibits two puckering modes: Cγ-exo and Cγ-endo, often referred to as "up" and "down" puckering. nih.gov
For this compound, the aminomethyl substituent at the C3 position will significantly influence the preferred conformation of the pyrrolidinone ring. The substituent will likely adopt a pseudo-equatorial or pseudo-axial orientation to minimize steric hindrance. The interplay between the puckering of the ring and the orientation of the aminomethyl group can be investigated using molecular mechanics or quantum chemical calculations to determine the lowest energy (most stable) conformations.
Molecular dynamics simulations can further elucidate the dynamic behavior of these conformations, showing how the ring and its substituent move and interconvert between different puckered states at finite temperatures. umich.edunih.gov Such studies on similar systems have revealed that the conformational landscape is often a dynamic equilibrium of several low-energy structures. nih.gov
Table 2: Potential Conformations of the Pyrrolidinone Ring in this compound
| Conformation Type | Description | Predicted Stability |
| Envelope (E) | One atom is out of the plane of the other four. | The energy of this conformation will depend on the position of the out-of-plane atom and the orientation of the substituent. |
| Twist (T) | Two adjacent atoms are displaced in opposite directions from the plane of the other three. | Generally a higher energy conformation compared to the envelope form. |
| Substituent Orientation | The aminomethyl group can be in a pseudo-equatorial or pseudo-axial position. | The pseudo-equatorial position is generally favored to reduce steric strain. |
This table outlines the likely conformational possibilities for the pyrrolidinone ring in the target molecule, based on established principles of stereochemistry.
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, are crucial in determining the structure and function of supramolecular assemblies. nih.gov The this compound molecule possesses functional groups capable of participating in significant non-covalent interactions. The aminomethyl group and the amide N-H can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.
Theoretical studies on supramolecular systems emphasize the importance of accurately modeling these weak interactions. rsc.org The formation of dimers or larger aggregates of this compound can be predicted through computational methods. For example, two molecules could form a stable dimer through hydrogen bonding between the aminomethyl group of one molecule and the carbonyl oxygen of another.
Molecular dynamics simulations of this compound in a solvent, such as water, would reveal how the molecule interacts with its environment. These simulations can provide detailed information on the solvation shell and the specific hydrogen bonding patterns between the solute and solvent molecules. Understanding these interactions is key to predicting the compound's solubility and its behavior in biological systems. nih.gov
Theoretical models have been developed to quantify the strength of non-covalent interactions in complex systems. nih.gov Applying these models to supramolecular structures involving this compound would allow for a deeper understanding of the forces driving the self-assembly process.
Functionalization and Derivatization Strategies for the 3 Aminomethyl Pyrrolidin 2 One Scaffold
Chemical Derivatization for Analytical and Synthetic Purposes
Chemical derivatization of the 3-(aminomethyl)pyrrolidin-2-one core is a key strategy for both analytical applications and the creation of new molecular entities. The primary amine group is a focal point for such modifications, allowing for the introduction of various functionalities that can enhance detection or serve as handles for further synthetic transformations.
The primary amine of this compound is readily functionalized to facilitate its detection and separation in various analytical methodologies. This is particularly important in the context of identifying and quantifying the compound and its metabolites in biological matrices or complex chemical mixtures.
One common strategy involves the introduction of a chromophoric or fluorophoric tag. For instance, the amine can be reacted with reagents like dansyl chloride or fluorescamine (B152294) to yield highly fluorescent derivatives. These derivatives can then be easily detected and quantified at very low concentrations using techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection.
Another approach is to derivatize the amine to improve its chromatographic behavior. For example, acylation of the amine can reduce its polarity, leading to better peak shapes and resolution in reverse-phase HPLC. Furthermore, the introduction of a chiral derivatizing agent can be used to separate enantiomers of chiral this compound derivatives on achiral stationary phases.
The primary amine of this compound serves as a versatile nucleophile for the formation of a wide range of N-derivatives, most notably amides and sulfonamides. ajchem-a.comnih.gov These reactions are fundamental in expanding the chemical space around the scaffold and are widely employed in the synthesis of compound libraries for biological screening. researchgate.net
Amide Formation: Amide bond formation is a robust and well-established reaction in organic synthesis. ajchem-a.com In the case of this compound, this is typically achieved by reacting the primary amine with a carboxylic acid, acid chloride, or acid anhydride (B1165640). ajchem-a.com The use of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC) is common when starting from a carboxylic acid, often in the presence of a base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA). nih.govnih.gov These reactions are generally high-yielding and tolerate a wide variety of functional groups on the carboxylic acid partner, allowing for the introduction of diverse substituents. nih.gov The resulting amide derivatives often exhibit altered physicochemical properties, such as solubility and lipophilicity, which can be crucial for their biological function. nih.gov
Sulfonamide Formation: Similarly, sulfonamides can be readily prepared by reacting the amine with a sulfonyl chloride in the presence of a base. nih.gov This reaction provides access to a class of compounds known for a broad spectrum of biological activities. nih.gov The synthesis is typically straightforward and efficient. researchgate.net The resulting sulfonamides are generally stable compounds and the sulfonyl group can act as a hydrogen bond acceptor, influencing the binding of the molecule to biological targets. nih.gov
| Derivative Type | Reagents and Conditions | Resulting Functional Group |
| Amide | Carboxylic acid, EDCI, Et3N, CH2Cl2, 50 °C | -NH-C(=O)-R |
| Amide | Acid chloride, Base (e.g., Pyridine) | -NH-C(=O)-R |
| Sulfonamide | Sulfonyl chloride, Base (e.g., Pyridine) | -NH-S(=O)2-R |
Table 1: Common derivatization reactions of the amine group in this compound.
Modification of the Pyrrolidinone Lactam Ring
While the amine group is the most common site for derivatization, the pyrrolidinone lactam ring itself can also be modified to generate further structural diversity. These modifications can significantly alter the conformation and electronic properties of the scaffold.
The pyrrolidinone core, a five-membered lactam ring, is a prevalent feature in many biologically active compounds. nih.gov Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is advantageous in drug design. nih.gov Strategies to diversify this core can involve substitution at various positions of the ring or even ring-opening and closing reactions to create related heterocyclic systems. For instance, alkylation at the lactam nitrogen can be achieved under basic conditions, introducing another point of diversity. Furthermore, functionalization at the C4 and C5 positions of the pyrrolidinone ring, though more challenging, can lead to novel analogues with distinct pharmacological profiles.
Development of Diverse Pyrrolidinone Scaffolds from this compound
The this compound structure can serve as a starting point for the synthesis of more complex and diverse pyrrolidine-based scaffolds. nih.govresearchgate.net These efforts are driven by the need to generate novel chemical entities for high-throughput screening and lead optimization in drug discovery programs. elsevierpure.com
One approach involves using the inherent functionality of the molecule to initiate a sequence of reactions that build up a more elaborate molecular architecture. For example, the primary amine can be used as a handle to attach another ring system, leading to spirocyclic or fused bicyclic structures. elsevierpure.com
Applications of 3 Aminomethyl Pyrrolidin 2 One in Advanced Chemical Materials and Catalysis
Role in Supramolecular Chemistry and Self-Assembly
The self-assembly of small molecules into well-defined supramolecular structures is a powerful strategy for creating novel materials with tailored properties. The 3-(aminomethyl)pyrrolidin-2-one molecule possesses key functional groups that can drive self-assembly processes, primarily through the formation of hydrogen bonds. nih.gov
The lactam moiety, specifically the N-H and C=O groups, can participate in strong, directional hydrogen bonding. Studies on similar lactam-containing molecules have demonstrated their ability to form predictable one-dimensional chains or more complex two-dimensional networks. rsc.orgresearchgate.net The amide-amide hydrogen bond is a robust and well-studied interaction that plays a crucial role in the structure of peptides and synthetic polymers. nih.gov In the case of this compound, the lactam ring can form dimers or extended chains through N-H···O=C hydrogen bonds.
Furthermore, the primary aminomethyl group provides additional sites for hydrogen bonding, acting as both a donor (N-H) and an acceptor (the lone pair on the nitrogen atom). This allows for the formation of more intricate and stable three-dimensional supramolecular architectures. mdpi.com The interplay between the lactam and amine hydrogen bonding networks can lead to the formation of highly ordered crystalline materials or self-assembled monolayers on surfaces. While specific studies on the self-assembly of this compound are not extensively documented, the fundamental principles of supramolecular chemistry strongly suggest its potential to form such ordered structures. nih.gov
Table 1: Potential Hydrogen Bonding Interactions in this compound Self-Assembly
| Donor Group | Acceptor Group | Type of Interaction | Potential Supramolecular Motif |
| Lactam N-H | Lactam C=O | Amide-Amide Hydrogen Bond | 1D Chains, 2D Sheets |
| Amine N-H | Lactam C=O | Amine-Amide Hydrogen Bond | Inter-chain/sheet crosslinking |
| Amine N-H | Amine N (lone pair) | Amine-Amine Hydrogen Bond | 3D Networks |
| Lactam N-H | Amine N (lone pair) | Amide-Amine Hydrogen Bond | Complex 3D Architectures |
Application as a Ligand in Catalysis
The pyrrolidinone framework is a privileged scaffold in catalysis, and this compound, with its appended amino group, is well-suited to act as a ligand in various catalytic systems.
The nitrogen and oxygen atoms of the pyrrolidinone ring and the nitrogen of the aminomethyl group can coordinate to transition metals, forming stable complexes that can catalyze a variety of organic transformations. rsc.orgnih.gov Palladium complexes, in particular, have been widely studied for their catalytic activity in cross-coupling reactions. nih.govrsc.org While direct catalytic applications of this compound complexes are emerging, the broader class of pyrrolidinone-based ligands has shown significant promise. researchgate.net
The coordination of the ligand to the metal center can influence the catalyst's reactivity, selectivity, and stability. The steric and electronic properties of the pyrrolidinone ligand can be tuned by modifying the substituents on the ring or the aminomethyl group, thereby optimizing the catalyst's performance for a specific reaction. mdpi.com For example, chiral pyrrolidinone-based ligands have been employed in asymmetric transition metal catalysis to achieve high enantioselectivities.
Table 2: Examples of Pyrrolidinone Derivatives in Transition Metal Catalysis
| Pyrrolidinone Derivative | Metal | Catalyzed Reaction | Reference |
| Phosphine-pyrrolidinone ligand | Palladium | Suzuki-Miyaura Coupling | rsc.org |
| N-Aryl-pyrrolidinone | Palladium | Heck Coupling | nih.gov |
| Salicylaldehyde-pyrrolidinone Schiff base | Palladium | C-C bond formation | mdpi.com |
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry. cam.ac.ukbeilstein-journals.org Pyrrolidine-based structures are among the most successful organocatalysts, particularly in enamine and iminium ion catalysis. nih.gov The pyrrolidinone motif within a catalyst can play a crucial role in activating substrates and controlling stereochemistry, often through hydrogen bonding interactions. nih.gov
Bifunctional organocatalysts that combine a pyrrolidine (B122466) moiety with a hydrogen-bond donor, such as a thiourea (B124793) or squaramide group, have been developed for a range of asymmetric transformations. mdpi.com In these systems, the pyrrolidinone's lactam group can act as a hydrogen bond donor, interacting with the substrate to enhance its reactivity and to orient it for a stereoselective reaction. The aminomethyl group of this compound can serve as a handle to attach these hydrogen-bonding units, creating a potent bifunctional catalyst.
The inherent chirality of this compound, when used in its enantiomerically pure form, makes it a valuable component of asymmetric catalysts. nih.gov The stereogenic center at the 3-position of the pyrrolidinone ring can effectively control the stereochemical outcome of a reaction.
In asymmetric organocatalysis, chiral pyrrolidinone derivatives have been successfully employed in a variety of reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions. mdpi.comscilit.comrsc.org For instance, organocatalysts incorporating a chiral pyrrolidinone scaffold have been shown to catalyze the asymmetric Michael addition of aldehydes and ketones to nitroolefins with high enantioselectivity. mdpi.com The proposed mechanism often involves the formation of a chiral enamine intermediate from the reaction of the catalyst's secondary amine with the carbonyl compound, followed by a stereoselective attack on the electrophile, with the pyrrolidinone moiety playing a key role in creating a chiral environment around the reactive center. nih.gov
Table 3: Asymmetric Reactions Catalyzed by Pyrrolidinone-Containing Organocatalysts
| Reaction Type | Catalyst Type | Key Catalyst Feature | Typical Enantioselectivity | Reference |
| Michael Addition | Pyrrolidine-thiourea | Bifunctional H-bonding | up to 99% ee | mdpi.com |
| Aldol Reaction | Proline-pyrrolidinone | Chiral scaffold | up to 98% ee | nih.gov |
| Aza-Michael Addition | Pyrrolidine-squaramide | Dual H-bond donor | up to 99% ee | nih.gov |
Integration into Polymeric Architectures
The incorporation of functional monomers into polymers is a powerful method for creating materials with specific properties and applications. This compound, with its polymerizable amine functionality, can be integrated into polymeric architectures to impart unique characteristics to the resulting materials. wikipedia.orggoogle.com
This compound can be converted into a polymerizable monomer by reacting its primary amine with a suitable functional group, such as an acrylate, methacrylate, or vinylbenzyl group. The resulting monomer can then be homo- or co-polymerized using standard polymerization techniques, such as free radical polymerization, to yield polymers with pendant pyrrolidinone groups. nih.gov
Alternatively, the aminomethyl group can be used to modify existing polymers. For example, polymers containing reactive groups like epoxides or acid chlorides can be post-functionalized with this compound. This approach allows for the introduction of the pyrrolidinone functionality onto a pre-formed polymer backbone.
The resulting pyrrolidinone-containing polymers can exhibit interesting properties, such as enhanced hydrophilicity, improved thermal stability, and the ability to coordinate metal ions or interact with small molecules through hydrogen bonding. These properties make them attractive for applications in areas such as drug delivery, water treatment, and as supports for catalysts.
Future Directions and Emerging Research Avenues in 3 Aminomethyl Pyrrolidin 2 One Chemistry
Innovations in Sustainable Synthetic Methodologies for Complex Pyrrolidinone Structures
The principles of green chemistry are increasingly influencing the synthesis of complex heterocyclic structures like pyrrolidinones. Future research is geared towards developing more environmentally friendly and efficient synthetic routes that minimize waste and energy consumption.
One promising approach is the use of multicomponent reactions (MCRs), which allow the synthesis of complex molecules in a single step from three or more starting materials. vjol.info.vn MCRs are advantageous due to their operational simplicity and the use of readily available, low-cost starting materials. vjol.info.vn The development of novel MCRs for the synthesis of densely functionalized pyrrolidinones is an active area of research. For instance, a one-pot, three-component domino reaction has been developed for the synthesis of novel polycyclic pyrrolidine-fused spirooxindole compounds in an ethanol-water mixture at room temperature, highlighting the potential of catalyst-free and eco-friendly conditions. rsc.org
Another key area of innovation is the development of metal-free catalytic systems. A novel metal-free method for the one-step synthesis of densely functionalized pyrrolidinones from arylsulfonamides and cyclopropane (B1198618) diesters has been reported. acs.org This reaction proceeds via a Smiles-Truce cascade and offers a simple, scalable route to valuable pharmacophore structures. acs.org
Furthermore, the application of biocatalysis is gaining traction for the stereoselective synthesis of pyrrolidinone derivatives. researchgate.net Chemoenzymatic approaches, utilizing enzymes like ketoreductases (KREDs), can provide highly enantio- and diastereoselective routes to chiral pyrrolidinone building blocks. mdpi.com Research into optimizing reaction conditions, such as pH and co-solvents, for these biotransformations is expected to yield even more efficient and selective synthetic methods. researchgate.net
| Synthetic Methodology | Key Features | Sustainability Aspect |
| Multicomponent Reactions (MCRs) | One-pot synthesis from ≥3 starting materials; operational simplicity. vjol.info.vn | Atom economy, reduced waste, use of eco-friendly solvents like ethanol (B145695). vjol.info.vn |
| Metal-Free Catalysis | Avoids the use of transition metals; proceeds under simple base treatment. acs.org | Reduces metal contamination, often uses milder reaction conditions. acs.org |
| Biocatalysis | Employs enzymes for high stereoselectivity. researchgate.net | Green catalysts, reactions often performed in aqueous media under mild conditions. mdpi.com |
| Domino Reactions in Green Solvents | Catalyst-free, one-pot reactions in EtOH–H2O. rsc.org | Eliminates the need for toxic solvents and catalysts; simplifies purification. rsc.org |
Advancements in High-Resolution Analytical Techniques for Structural Characterization
The unambiguous structural elucidation of complex pyrrolidinone derivatives is crucial for understanding their chemical properties and biological activity. Advancements in high-resolution analytical techniques are providing unprecedented insights into the three-dimensional architecture of these molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural characterization. Advanced 1D and 2D NMR techniques are routinely used to determine the constitution and relative stereochemistry of novel pyrrolidinone derivatives. mdpi.com For instance, the structure of novel spiropyrrolidine derivatives has been unequivocally established by spectroscopic techniques, including NMR. researchgate.net
Mass Spectrometry (MS) , particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), is indispensable for the identification and fragmentation analysis of pyrrolidinone compounds. nih.govoup.com High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, which are critical for confirming molecular formulas. mdpi.com The fragmentation patterns observed in MS can reveal key structural features, such as the characteristic ions resulting from the cleavage of the pyrrolidine (B122466) ring. uc.pt
X-ray crystallography offers the definitive method for determining the absolute configuration and solid-state conformation of crystalline pyrrolidinone derivatives. mdpi.comacs.org For example, the structure of a novel pyrrolidinone product was confirmed by X-ray crystallographic analysis, providing crucial information about its three-dimensional arrangement. acs.org
The combination of these techniques provides a powerful toolkit for the comprehensive structural characterization of novel pyrrolidinone analogues.
| Analytical Technique | Information Provided | Application Example |
| NMR Spectroscopy | Connectivity, stereochemistry, conformational analysis. mdpi.com | Elucidation of the structure and stereochemistry of new spiropyrrolidine derivatives. researchgate.net |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HR-MS), fragmentation patterns. nih.govuc.pt | Identification of cathinone derivatives and their fragmentation pathways. uc.pt |
| X-ray Crystallography | Absolute configuration, solid-state conformation, bond lengths and angles. acs.org | Confirmation of the structure of a product from a Smiles-Truce cascade reaction. acs.org |
Predictive Modeling and Computational Design of Novel Pyrrolidinone Analogues
Computational chemistry and predictive modeling have become integral to modern drug discovery, enabling the rational design of novel compounds with desired properties. These approaches are being increasingly applied to the design of new pyrrolidinone analogues.
Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that correlate the structural features of molecules with their biological activity. nih.govresearchgate.net For a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, a QSAR model was developed that could explain up to 91% of the variance in their antiarrhythmic activity. nih.govresearchgate.net Such models are valuable for predicting the activity of new, unsynthesized compounds and for identifying the key structural descriptors that influence biological response. nih.govtandfonline.com
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This method is widely used to understand the interactions between pyrrolidinone derivatives and their biological targets at the molecular level. tandfonline.comnih.gov For example, docking studies have been used to investigate the binding features of pyrrolidine derivatives to α-mannosidase enzymes, revealing key hydrogen bonding and hydrophobic interactions. nih.gov
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of ligand-protein complexes over time. tandfonline.com MD simulations have been used to assess the stability of pyrrolidinone-based inhibitors within the binding site of their target proteins. tandfonline.comnih.gov
These computational tools, often used in combination, facilitate a more efficient and targeted approach to the design and discovery of novel pyrrolidinone-based therapeutic agents. tandfonline.comscispace.com The integration of artificial intelligence and machine learning is further enhancing the predictive power of these models, promising to accelerate the drug development pipeline. nih.govresearchgate.net
| Computational Method | Purpose | Key Findings/Application |
| QSAR | Correlates chemical structure with biological activity to predict the activity of new compounds. nih.govresearchgate.net | A model for antiarrhythmic pyrrolidin-2-ones identified key molecular descriptors for activity. nih.govresearchgate.net |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. tandfonline.com | Identified key interactions between pyrrolidinone derivatives and α-mannosidase enzymes. nih.gov |
| Molecular Dynamics | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. tandfonline.com | Confirmed the stability of candidate inhibitors in the Cdk5/p25 complex over a 30 ns simulation. nih.gov |
Discovery of Unprecedented Chemical Reactivity and Transformations
Exploring the fundamental chemical reactivity of the 3-(aminomethyl)pyrrolidin-2-one scaffold can lead to the discovery of novel transformations and the synthesis of previously inaccessible molecular architectures.
One area of emerging interest is the deconstructive transformation of the pyrrolidine ring via C-N bond cleavage. researchgate.net While challenging for unstrained rings like pyrrolidine, advancements in this area could provide powerful strategies for converting this scaffold into other valuable nitrogen-containing structures. researchgate.net
Another fascinating area is the discovery of unexpected biotransformations. For example, a novel biotransformation of an aminopyrrolidine to an aminopiperidine has been observed during metabolism studies. nih.gov This transformation involves hydroxylation and opening of the pyrrolidinone ring to form an aldehyde intermediate, followed by an intramolecular Schiff-base formation and subsequent reduction to yield the piperidine ring. nih.gov Understanding and harnessing such enzymatic transformations could open up new biocatalytic routes to diverse heterocyclic compounds.
Furthermore, the development of novel cascade reactions starting from functionalized pyrrolidinones is a promising avenue for rapidly building molecular complexity. For instance, arylsulfonamides have been shown to react with cyclopropane diesters in a one-pot process involving nucleophilic ring-opening, a Smiles-Truce aryl transfer, and lactam formation to yield α-arylated pyrrolidinones. acs.org The discovery of new cascade reactions involving the this compound core could lead to the efficient synthesis of a wide range of structurally diverse and biologically interesting molecules.
| Transformation Type | Description | Significance |
| Ring Expansion | Biotransformation of an aminopyrrolidine to an aminopiperidine via ring opening and recyclization. nih.gov | Provides a novel enzymatic route to piperidine derivatives from pyrrolidine precursors. nih.gov |
| Cascade Reactions | A one-pot synthesis of α-arylated pyrrolidinones involving ring-opening, aryl transfer, and lactam formation. acs.org | Enables the rapid construction of complex, functionalized pyrrolidinone scaffolds. acs.org |
| C-N Bond Cleavage | Deconstructive functionalization of the pyrrolidinone ring. researchgate.net | Offers a potential strategy for transforming the pyrrolidinone scaffold into other valuable chemical entities. researchgate.net |
Q & A
Q. What are the recommended safety protocols for handling 3-(Aminomethyl)pyrrolidin-2-one in laboratory settings?
Methodological Answer:
- Due to limited toxicological data (e.g., no GHS classification or ecotoxicological studies ), adhere to standard laboratory precautions:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- Follow emergency contact procedures outlined in SDS (e.g., Combi-Blocks SS-9918 SDS for related compounds) .
- Store in a cool, dry, well-ventilated area away from incompatible substances.
Q. How can researchers verify the purity of synthesized this compound?
Methodological Answer:
- Employ analytical techniques such as:
- HPLC : Use ≥98% purity thresholds with C18 columns and UV detection, as referenced for structurally similar lactams .
- NMR Spectroscopy : Compare spectral data (e.g., /-NMR) to published analogs like 1-aminopyrrolidin-2-one hydrochloride (mp: 227°C, CAS 20386-22-5) .
Q. What are the primary synthetic routes for this compound?
Methodological Answer:
- Common methods include:
- Multi-step amidation : Optimize reaction conditions (e.g., temperature, catalysts) as described for pyrrolidinone derivatives in .
- Ring-closing metathesis : Utilize precursors like 1-ethenylpyrrolidin-2-one (CAS 25249-54-1) with Grubbs catalysts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields for this compound synthesis?
Methodological Answer:
- Conduct systematic parameter variation (e.g., solvent polarity, temperature) and analyze intermediates via:
Q. What strategies are effective for assessing the environmental impact of this compound?
Methodological Answer:
- Address data gaps in persistence, bioaccumulation, and toxicity (e.g., no PBT/vPvB assessments ) by:
Q. How can stereochemical challenges in this compound derivatives be addressed?
Methodological Answer:
- For enantiomeric resolution:
Q. What advanced techniques validate the pharmacological activity of this compound analogs?
Methodological Answer:
- Employ:
- Molecular docking : Screen against target proteins (e.g., kinase or GPCR models) using PyMol or AutoDock .
- In vitro assays : Test cytotoxicity and selectivity in cell lines (e.g., HEK293 or HepG2), referencing protocols for pyridazinone derivatives .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points for this compound derivatives?
Methodological Answer:
- Potential causes include polymorphic forms or impurities. Mitigate by:
- Recrystallization : Use solvents like ethanol/water mixtures to isolate pure phases.
- DSC/TGA : Characterize thermal behavior (e.g., as done for 1-aminopyrrolidin-2-one hydrochloride ).
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
